molecular formula C9H12N2O2S B13305986 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid

2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B13305986
M. Wt: 212.27 g/mol
InChI Key: VJSRKIKMMOKHGV-UHFFFAOYSA-N
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Description

2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ringThe thiazole ring is known for its aromatic properties, which contribute to the compound’s reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of cyclopentanone with thiourea and α-haloketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid stands out due to its cyclopentyl group, which imparts unique steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with specific biological activities .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2S/c10-9-11-6(8(12)13)7(14-9)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11)(H,12,13)

InChI Key

VJSRKIKMMOKHGV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(N=C(S2)N)C(=O)O

Origin of Product

United States

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